Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a chloro substituent and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the Gould-Jacobs reaction. This method includes the cyclization of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, often using ethanol as a solvent .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave irradiation has also been explored as a method to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 6-chloro-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylate
Comparison: this compound is unique due to its specific chloro and ester substituents, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science .
Properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJFQWZVONGFLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=O)N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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